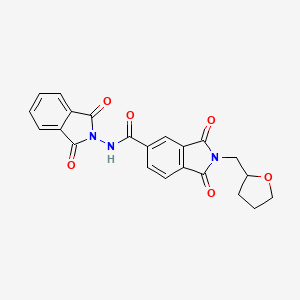![molecular formula C24H22N2O7S B15009793 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzisothiazole moiety and a trimethoxybenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions
Preparation of Benzisothiazole Moiety: This can be achieved through the reaction of o-aminothiophenol with a suitable oxidizing agent to form the benzisothiazole ring.
Formation of the Intermediate: The benzisothiazole intermediate is then reacted with methylamine to introduce the methylamino group.
Coupling with Trimethoxybenzoate: Finally, the intermediate is coupled with 3,4,5-trimethoxybenzoic acid or its derivatives under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2-Benzisothiazolin-3-one: Known for its antimicrobial properties and used as a preservative.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits various pharmacological activities including antihypertensive and antidiabetic effects.
Uniqueness
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate is unique due to its combined structural features of benzisothiazole and trimethoxybenzoate, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C24H22N2O7S |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H22N2O7S/c1-26(23-18-7-5-6-8-21(18)34(28,29)25-23)16-9-11-17(12-10-16)33-24(27)15-13-19(30-2)22(32-4)20(14-15)31-3/h5-14H,1-4H3 |
InChIキー |
APSYHHVKHXBKAA-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15009710.png)
![4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol](/img/structure/B15009714.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-nitrobenzamide](/img/structure/B15009718.png)

![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15009732.png)
![2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15009739.png)
![ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15009748.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15009758.png)
![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B15009763.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009767.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-](/img/structure/B15009803.png)
